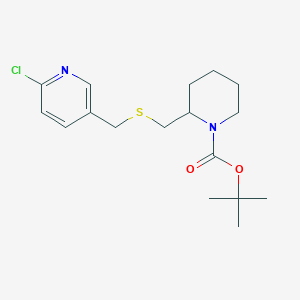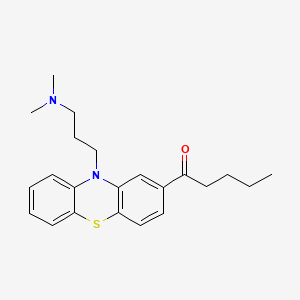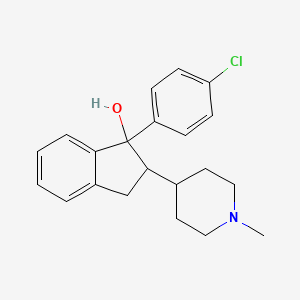![molecular formula C11H14N4 B13955288 3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine is a heterocyclic compound that features a pyrrolidine ring fused to a dihydrobenzo[d][1,2,3]triazine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound make it a versatile scaffold for the development of novel biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a pyrrolidine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of a solvent such as dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Dihydrobenzo[d][1,2,3]triazine: A tricyclic structure that shares similarities with the target compound.
Uniqueness: 3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine is unique due to the combination of the pyrrolidine ring and the dihydrobenzo[d][1,2,3]triazine structure. This fusion provides a distinct three-dimensional shape and electronic properties, making it a valuable scaffold for the design of novel bioactive molecules.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-yl-4H-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H14N4/c1-2-4-11-9(3-1)8-15(14-13-11)10-5-6-12-7-10/h1-4,10,12H,5-8H2 |
Clave InChI |
PYQCYSQKRIMNIU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2CC3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)




![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)








